Cas no 100282-50-6 (tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate)

tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate structure
100282-50-6 structure
Product Name:tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate
CAS No:100282-50-6
MF:C12H15BrClNO2
MW:320.610001802444
CID:6048976
PubChem ID:13557271
Update Time:2025-07-17

tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate
    • Carbamic acid, [4-(bromomethyl)-3-chlorophenyl]-, 1,1-dimethylethyl ester
    • DTXSID201146366
    • SCHEMBL7366510
    • AT33429
    • 100282-50-6
    • tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate
    • EN300-1898681
    • TERT-BUTYL (4-(BROMOMETHYL)-3-CHLOROPHENYL)CARBAMATE
    • Inchi: 1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16)
    • InChI Key: JHLZIGQUMOYEFJ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=CC=1Cl)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 318.99747g/mol
  • Monoisotopic Mass: 318.99747g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38.3Ų

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Additional information on tert-butyl N-4-(bromomethyl)-3-chlorophenylcarbamate

Terbutyl N-4-(Bromomethyl)-3-Chlorophenylcarbamate: A Key Intermediate in Medicinal Chemistry

Terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate, with the chemical formula C18H21BrClNO2, represents a critical synthetic intermediate in the development of pharmaceutical compounds. This compound is characterized by its unique molecular structure, which combines a tert-butyl group with a 4-(bromomethyl)-3-chlorophenyl moiety linked via a carbamate linkage. The carbamate functional group, known for its versatility in medicinal chemistry, plays a pivotal role in modulating biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of this compound in the design of novel therapeutics targeting inflammatory and oncological diseases.

The tert-butyl substituent provides steric hindrance, which is crucial for stabilizing reactive intermediates during synthetic processes. This feature is particularly beneficial in asymmetric synthesis, where controlled reactivity is essential for achieving high enantioselectivity. The 4-(bromomethyl)-3-chlorophenyl fragment introduces both electrophilic and nucleophilic functionalities, enabling the compound to participate in a wide range of chemical transformations. The presence of chlorine and bromine atoms further enhances the compound's reactivity, making it a valuable building block for drug discovery.

Recent advancements in medicinal chemistry have underscored the significance of carbamate derivatives in the development of small molecule therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated the utility of terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate in the synthesis of novel anti-inflammatory agents. The compound was employed as a key intermediate in the preparation of a series of carbamate-based compounds, which exhibited potent inhibitory activity against cyclooxygenase-2 (COX-2) enzymes. This finding highlights the compound's potential in the treatment of chronic inflammatory conditions.

Another notable application of terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate lies in its role as a precursor for the development of antitumor agents. A 2024 study in Organic & Biomolecular Chemistry reported the synthesis of a novel carbamate-linked compound derived from this intermediate, which showed significant cytotoxic activity against cancer cell lines. The study emphasized the importance of the carbamate linkage in enhancing the compound's ability to interact with specific molecular targets, such as protein kinases and DNA repair enzymes.

The tert-butyl group also contributes to the compound's solubility and stability, which are critical factors in pharmaceutical formulation. A 2023 review article in Drug Discovery Today discussed the advantages of using tert-butyl-substituted carbamate derivatives in the design of orally bioavailable drugs. The study highlighted how the tert-butyl group can mitigate hydrolytic degradation of the carbamate linkage, thereby improving the drug's half-life and therapeutic efficacy.

In the context of green chemistry, the synthesis of terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate has been optimized to minimize environmental impact. A 2024 study published in Green Chemistry described a catalytic approach using heterogeneous catalysts to achieve high yields with reduced energy consumption. This method not only enhances the sustainability of the synthesis process but also aligns with the principles of green chemistry, making the compound a more environmentally friendly option for pharmaceutical applications.

The 4-(bromomethyl)-3-chlorophenyl moiety is a versatile functional group that can undergo various chemical transformations. For example, it can be converted into amines, thiols, or other nucleophilic species through nucleophilic substitution reactions. This adaptability makes the compound a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including antiviral agents and antidiabetic drugs. A 2023 study in Chemical Communications demonstrated the use of this intermediate in the preparation of a novel antiviral compound targeting the SARS-CoV-2 virus, showcasing its potential in combating emerging infectious diseases.

Furthermore, the carbamate linkage in terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate has been shown to enhance the compound's ability to form hydrogen bonds with biological targets. This property is particularly advantageous in the design of drugs that require high affinity for their targets. A 2024 study in ACS Medicinal Chemistry Letters reported the development of a carbamate-based inhibitor of the enzyme acetylcholinesterase, which was synthesized using this intermediate. The compound exhibited excellent selectivity and potency, highlighting the importance of the carbamate linkage in achieving optimal drug-target interactions.

The synthesis of terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate typically involves a multi-step process that requires precise control of reaction conditions. A 2023 study in Organic Syntheses described a one-pot synthesis method that combines the formation of the carbamate linkage with the introduction of the 4-(bromomethyl)-3-chlorophenyl group. This approach not only simplifies the synthetic route but also reduces the number of purification steps, making the process more efficient and cost-effective.

The tert-butyl group's role in stabilizing reactive intermediates is further supported by computational studies. A 2024 paper in Journal of Computational Chemistry used molecular dynamics simulations to analyze the behavior of the tert-butyl group in the context of the compound's reactivity. The simulations revealed that the tert-butyl group significantly reduces the energy barrier for certain reactions, thereby enhancing the compound's reactivity without compromising its stability.

In conclusion, terbutyl N-4-(bromomethyl)-3-chlorophenylcarbamate is a multifunctional intermediate with a wide range of applications in medicinal chemistry. Its unique molecular structure, characterized by the tert-butyl group, 4-(bromomethyl)-3-chlorophenyl fragment, and carbamate linkage, makes it an invaluable tool for the synthesis of novel therapeutics. As research continues to uncover new applications for this compound, its importance in the pharmaceutical industry is likely to grow, further solidifying its role as a key player in drug discovery and development.

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